molecular formula C18H17FN2O2 B2773750 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide CAS No. 922053-16-5

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide

Cat. No. B2773750
CAS RN: 922053-16-5
M. Wt: 312.344
InChI Key: MUQFIXWKXYIHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide, also known as EF24, is a synthetic compound that has shown potential as an anti-cancer agent. EF24 was first synthesized in 2008 by researchers at the University of Kansas and has since been the subject of numerous scientific studies.

Scientific Research Applications

Metabolic Pathway Identification and Transporter-Mediated Excretion

Research has identified the metabolites of similar tetrahydroquinoline compounds and investigated their renal and hepatic excretion mechanisms. These studies provide insight into how these compounds and their metabolites are processed in the body, highlighting the role of specific transporters in their excretion. Such knowledge is crucial for drug development, as it aids in understanding the pharmacokinetics and potential interactions of these compounds (Umehara et al., 2009).

Synthetic Route Development for Novel Inhibitors

The development of practical and scalable synthetic routes for tetrahydroquinoline derivatives has been a focus of research. These efforts aim to improve the efficiency and environmental friendliness of synthesizing these compounds, which are of interest as novel inhibitors for various biological targets. Such advancements in synthetic methodologies facilitate the production of these compounds for further research and potential therapeutic applications (Yoshida et al., 2014).

Catalyzed Reactions for Derivative Formation

Studies have explored the use of catalyzed reactions to create valuable derivatives of tetrahydroquinoline compounds. These reactions enable the efficient synthesis of derivatives with potential biological activities, further expanding the utility of the tetrahydroquinoline scaffold in drug discovery and development (Rakshit et al., 2011).

Evaluation as Cellular Proliferation Markers

Tetrahydroquinoline derivatives have been evaluated as markers for cellular proliferation in tumors, using PET imaging techniques. This application demonstrates the potential of these compounds in oncology, specifically in assessing tumor growth and response to treatment. Such research contributes to the development of diagnostic tools and could improve cancer management strategies (Dehdashti et al., 2013).

Antibacterial Activity Studies

Research has also focused on the antibacterial properties of tetrahydroquinoline derivatives. These studies aim to identify new antibacterial agents by examining the structure-activity relationships of these compounds. The findings could lead to the development of novel antibiotics to combat resistant bacterial strains (Koga et al., 1980).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-2-21-16-9-8-13(11-12(16)7-10-17(21)22)20-18(23)14-5-3-4-6-15(14)19/h3-6,8-9,11H,2,7,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQFIXWKXYIHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide

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